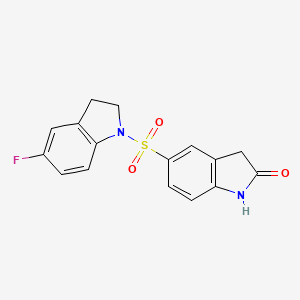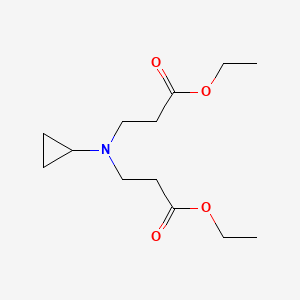
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate
Vue d'ensemble
Description
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate is an organic compound that features a cyclopropyl group attached to a nitrogen atom, which is further connected to two beta-carbethoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl3,3'-(cyclopropylazanediyl)dipropanoate typically involves the reaction of cyclopropylamine with ethyl acrylate under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of cyclopropylamine attacks the electrophilic carbon of ethyl acrylate, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The process may involve continuous flow reactors to ensure consistent product quality and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of Diethyl3,3'-(cyclopropylazanediyl)dipropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
N,N-diethylcyclopropylamine: Similar structure but with ethyl groups instead of beta-carbethoxyethyl groups.
N-cyclopropyl-N-methylamine: Contains a cyclopropyl group and a methyl group attached to the nitrogen atom.
Uniqueness
Diethyl3,3'-(cyclopropylazanediyl)dipropanoate is unique due to the presence of both cyclopropyl and beta-carbethoxyethyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
ethyl 3-[cyclopropyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14(11-5-6-11)10-8-13(16)18-4-2/h11H,3-10H2,1-2H3 |
Clé InChI |
ILSUYNIGTVCYOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(CCC(=O)OCC)C1CC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
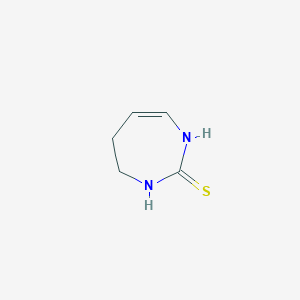
![Ethyl 2-(benzo[d]thiazol-2-yloxy)acetate](/img/structure/B8431774.png)
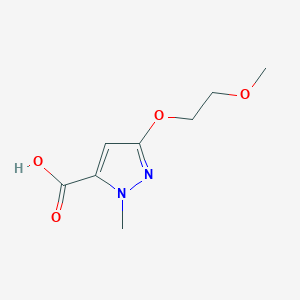
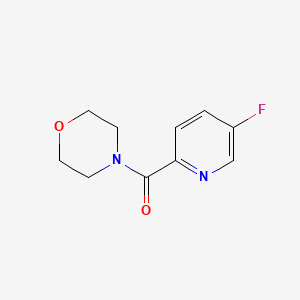
![4-[2-Amino-1-(2-fluoro-phenyl)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B8431784.png)
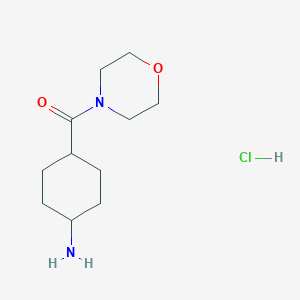
![2-ethyl-9-methyl-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B8431792.png)
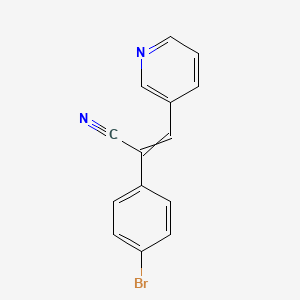
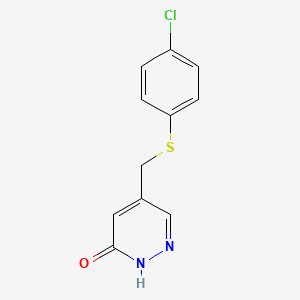
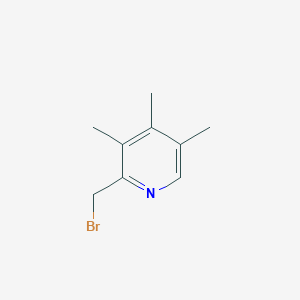
![tert-butyl 3-(6-((diphenylmethylene)amino)-1H-imidazo[4,5-c]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B8431818.png)
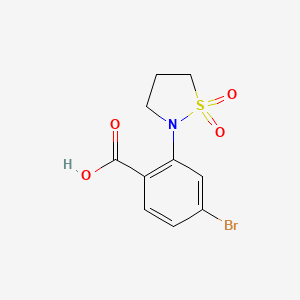
![1h-Pyrrolo[2,3-c]pyridine,7-(4-chloro-1h-pyrazol-1-yl)-4-methoxy-](/img/structure/B8431827.png)
